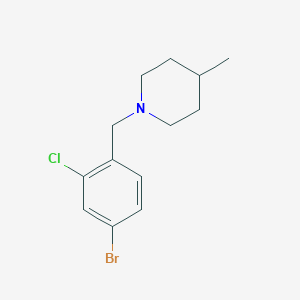
3-Bromo-4-fluoro-5-nitrobenzotrifluoride
描述
3-Bromo-4-fluoro-5-nitrobenzotrifluoride: is an organic compound with the molecular formula C7H2BrF4NO2 . It is a derivative of benzotrifluoride, characterized by the presence of bromine, fluorine, and nitro functional groups. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity .
作用机制
Target of Action
It is known to be an efficient d-glucosamine-based copper catalyst for c-x couplings .
Mode of Action
It is known to be used in the synthesis of nilotinib intermediate , suggesting it may interact with its targets through a catalytic mechanism.
Biochemical Pathways
Given its role as a catalyst in C-X couplings , it may influence pathways involving these types of chemical reactions.
Result of Action
As a catalyst in C-X couplings , it likely facilitates the formation of new chemical bonds in its target molecules.
生化分析
Biochemical Properties
3-Bromo-4-fluoro-5-nitrobenzotrifluoride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to act as an efficient D-glucosamine-based copper catalyst for C-X couplings . This interaction facilitates the synthesis of complex organic molecules, making it valuable in biochemical research and pharmaceutical applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can act as an intermediate in the synthesis of chemotherapeutic agents, thereby impacting cancer cell proliferation and apoptosis . Additionally, its interaction with cellular proteins can lead to alterations in metabolic pathways and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, its role as a copper catalyst in C-X couplings involves the formation of transient complexes with the enzyme’s active site, facilitating the catalytic process . This mechanism underscores its importance in biochemical synthesis and drug development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have indicated that it remains stable under controlled conditions, but prolonged exposure can lead to gradual degradation . This degradation can affect its efficacy in biochemical reactions and its impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic pathways and reducing oxidative stress. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its role as a copper catalyst in C-X couplings can affect the synthesis of key metabolic intermediates . These interactions can have downstream effects on cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its use in biochemical applications and drug delivery.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . For example, its localization in the mitochondria can impact cellular respiration and energy production.
准备方法
Synthetic Routes and Reaction Conditions:
Nitration: The synthesis of 3-Bromo-4-fluoro-5-nitrobenzotrifluoride typically begins with the nitration of 4-fluorobenzotrifluoride
Bromination: Following nitration, the bromination step introduces a bromine atom into the aromatic ring. This can be achieved using bromine (Br2) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Industrial Production Methods:
化学反应分析
Types of Reactions:
Substitution Reactions: 3-Bromo-4-fluoro-5-nitrobenzotrifluoride undergoes nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro and trifluoromethyl). Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl2) or iron powder in the presence of hydrochloric acid (HCl).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromine or fluorine substituents, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Benzotrifluorides: Substitution reactions yield various substituted benzotrifluorides depending on the nucleophile used.
科学研究应用
Chemistry:
Biology and Medicine:
Pharmaceutical Intermediates: This compound is an intermediate in the synthesis of pharmaceutical agents such as nilotinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Industry:
Material Science: It is used in the development of advanced materials due to its unique chemical properties.
相似化合物的比较
4-Bromo-3-nitrobenzotrifluoride: Similar in structure but lacks the fluorine atom at the 4-position.
4-Fluoro-3-nitrobenzotrifluoride: Similar but lacks the bromine atom at the 3-position.
Uniqueness:
- The presence of both bromine and fluorine atoms, along with the nitro group, makes 3-Bromo-4-fluoro-5-nitrobenzotrifluoride unique in its reactivity and applications. This combination of substituents enhances its utility in various synthetic and industrial processes.
属性
IUPAC Name |
1-bromo-2-fluoro-3-nitro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF4NO2/c8-4-1-3(7(10,11)12)2-5(6(4)9)13(14)15/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLDZKXOCHTLHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1805937-72-7 | |
| Record name | 1-bromo-2-fluoro-3-nitro-5-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


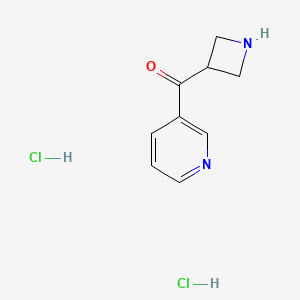

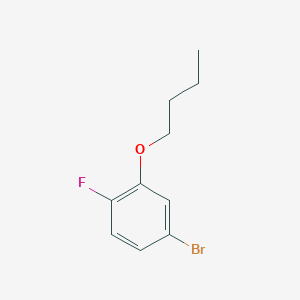
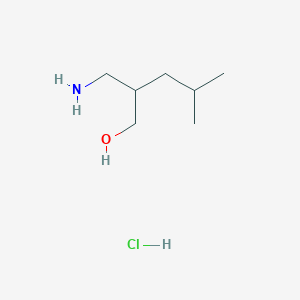
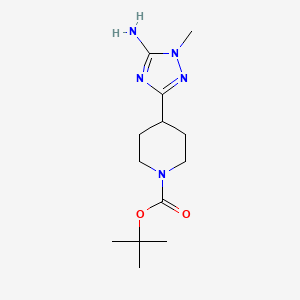
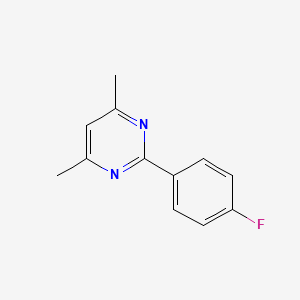
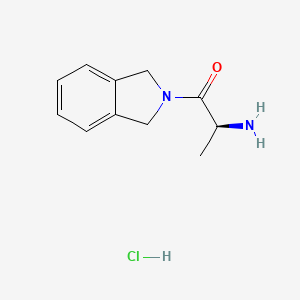
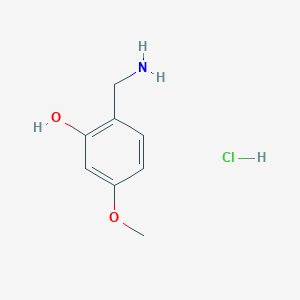
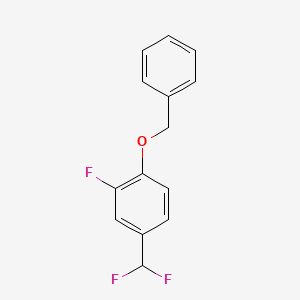
![tert-butyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B1381260.png)

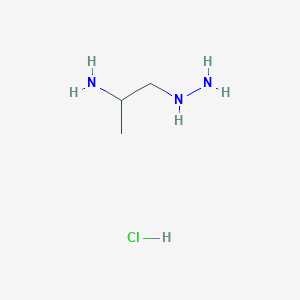
![tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B1381266.png)
